[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
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Overview
Description
[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers and a unique structural framework that includes oxolane, thienopyridine, and carbamate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate typically involves multi-step organic reactions. Key steps may include:
- Formation of the oxolane ring through cyclization reactions.
- Construction of the thienopyridine core via heterocyclic synthesis.
- Introduction of the carbamate group through carbamoylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a chiral ligand in asymmetric catalysis.
Biology
In biology, it may serve as a probe for studying enzyme-substrate interactions or as a potential therapeutic agent.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as its ability to modulate specific biological pathways or its potential as a drug candidate.
Industry
In industry, it may find applications in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other carbamate derivatives, oxolane-containing molecules, and thienopyridine analogs.
Uniqueness
The uniqueness of [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
CAS No. |
174173-77-4 |
---|---|
Molecular Formula |
C28H43N3O5S2 |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C28H43N3O5S2/c1-18-24(10-12-35-18)36-27(34)29-21(17-38-20-8-6-5-7-9-20)23(32)16-31-15-19-11-13-37-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19+,21-,22-,23+,24-,25-/m0/s1 |
InChI Key |
UYIDPTWMZFMUKR-VUCAYNMSSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCO1)OC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC1C(CCO1)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
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